molecular formula C6H12ClNO B1608578 2-chloro-N-isopropylpropanamide CAS No. 42275-92-3

2-chloro-N-isopropylpropanamide

Cat. No.: B1608578
CAS No.: 42275-92-3
M. Wt: 149.62 g/mol
InChI Key: NVIZBBOTWUFFLR-UHFFFAOYSA-N
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Description

Significance of Amide Functional Groups in Organic Chemistry

The amide functional group, characterized by a nitrogen atom bonded to a carbonyl carbon, is a cornerstone of organic and biological chemistry. bio-fount.com Its significance is underscored by its presence in essential biomolecules, most notably as the peptide bond that links amino acids to form proteins. nih.govbuyersguidechem.com This linkage imparts exceptional stability to protein backbones. nih.gov

Amides are generally synthesized through the dehydration reaction of a carboxylic acid and an amine. nih.gov Unlike their amine precursors, amides are considered neutral functional groups. nih.gov The planarity of the amide bond and its ability to act as both a hydrogen bond donor and acceptor are critical to the defined three-dimensional structures of proteins and the binding of drug molecules to their targets. bio-fount.combuyersguidechem.com In industrial applications, the amide linkage is fundamental to the structure of robust polymers like nylon and Kevlar. bio-fount.comhit2lead.com The stability of the amide group also makes it a common feature in pharmaceutical compounds. nih.govsigmaaldrich.com

The Role of Halogenated Organic Compounds in Synthetic and Mechanistic Studies

The introduction of halogen atoms, such as chlorine, into an organic molecule is a fundamental strategy in organic synthesis known as halogenation. chemenu.comscielo.br This process significantly alters a molecule's physical and chemical properties, including its reactivity, stability, and lipophilicity. chemenu.comscielo.br Consequently, halogenated compounds are invaluable as intermediates in multi-step syntheses, where the halogen can serve as a good leaving group for subsequent nucleophilic substitution reactions or participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. nih.gov

Halogenated organic compounds are prevalent in numerous fields, including pharmaceuticals, agrochemicals, and materials science. scielo.br The presence of a halogen can enhance the biological activity of a molecule, a property extensively exploited in drug design. chemenu.comscielo.br For instance, many of the top-selling drugs are halogenated. In materials science, halogenation is used to create polymers with specific properties, such as flame retardancy. chemenu.com The study of halogenated compounds also provides insights into reaction mechanisms and the effects of electronegativity and atomic size on molecular behavior.

Scope and Research Trajectories of 2-chloro-N-isopropylpropanamide

This compound is a secondary amide and a halogenated organic compound that sits (B43327) at the intersection of the chemical principles outlined above. Its study provides a specific lens through which to view the broader fields of amide chemistry and halogenated synthons.

PropertyValue
IUPAC Name This compound
Molecular Formula C₆H₁₂ClNO
CAS Number 42275-92-3
Molar Mass 149.62 g/mol
Physical Form Solid
Purity 95%
InChI Key NVIZBBOTWUFFLR-UHFFFAOYSA-N
Data sourced from Sigma-Aldrich and PubChem. chemenu.com

Propionamides, also known as propanamides, are amides of propionic acid. This class of compounds serves as a scaffold for a wide range of derivatives with diverse applications. Propionamide (B166681) itself is used as an adsorbent and in the study of biotransformations.

Substituted propionamide derivatives have been the focus of significant research in medicinal chemistry. For example, specific propionamide derivatives have been investigated as potent inhibitors of enzymes or as ligands for receptors in the central nervous system. The synthesis of various N-substituted propionamides allows for the exploration of structure-activity relationships, where modifications to the substituent on the nitrogen atom can dramatically alter the compound's biological effects. bio-fount.com The presence of a chlorine atom at the 2-position, as in this compound, introduces a reactive center, making it a useful building block for creating more complex molecules. The reactivity of the C-Cl bond in similar chloroacetamides is well-documented, often involving nucleophilic displacement of the chloride. nih.gov

While specific, extensive research on this compound is not widely published, its structural features suggest its potential utility in several key research areas. Based on studies of analogous N-substituted chloroalkanamides, emerging research would likely focus on two main trajectories: synthetic applications and biological activity screening.

The presence of the α-chloro group makes it a prime candidate for use as a synthetic intermediate. Research on similar compounds, such as 2-chloro-N-(p-tolyl)propanamide, highlights its role as a key starting material for synthesizing more complex heterocyclic structures through reactions like cycloadditions and nucleophilic substitutions. Therefore, a primary research focus for this compound would be its use in building larger, more complex molecules that could be of interest in medicinal chemistry or materials science.

A second major research avenue is the investigation of its inherent biological activity. The combination of an amide and a halogenated alkyl chain is a common motif in bioactive compounds. Studies on other N-substituted chloroacetamides have demonstrated their potential as antimicrobial agents, with the chlorine atom often enhancing this activity. Research into various N-substituted imides has also shown that alkyl substituents can lead to significant antimicrobial properties. bio-fount.com Consequently, an emerging research focus would involve screening this compound and its derivatives for a range of biological activities, including antibacterial, antifungal, and herbicidal properties. buyersguidechem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-propan-2-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c1-4(2)8-6(9)5(3)7/h4-5H,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIZBBOTWUFFLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406934
Record name 2-chloro-N-isopropylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42275-92-3
Record name 2-chloro-N-isopropylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(propan-2-yl)propanamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mechanistic Investigations of Reactions Involving 2 Chloro N Isopropylpropanamide and Its Congeners

Nucleophilic Substitution Reaction Mechanisms (SN2)

Nucleophilic substitution is a foundational class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic substrate. organic-chemistry.orgbyjus.com For secondary chloroalkanes like 2-chloro-N-isopropylpropanamide, the bimolecular nucleophilic substitution (SN2) mechanism is a key pathway. This reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bond to the leaving group breaks. libretexts.orgbits-pilani.ac.in

The general reaction can be depicted as: Nu:⁻ + R-X → [Nu···R···X]‡ → Nu-R + X:⁻ (where Nu:⁻ is the nucleophile, R-X is the substrate, and X is the leaving group)

In the context of this compound, the reaction involves the attack of a nucleophile on the carbon atom bonded to the chlorine. The rate of this SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile, making it a second-order reaction. libretexts.orgbits-pilani.ac.in

SN2 reactions are stereospecific, meaning that the stereochemistry of the reactant directly determines the stereochemistry of the product. libretexts.org These reactions universally proceed with an inversion of configuration at the electrophilic carbon center. organic-chemistry.orglibretexts.org This phenomenon, known as the Walden inversion, occurs because the nucleophile must attack from the side opposite to the leaving group, a "backside attack," to avoid electrostatic repulsion and allow for effective orbital overlap. byjus.combits-pilani.ac.instackexchange.com

The nucleophile donates its electron pair into the antibonding (σ*) orbital of the carbon-chlorine bond, which simultaneously weakens and breaks the C-Cl bond as a new carbon-nucleophile bond forms. stackexchange.com For this compound, which has a chiral center at the C2 position, this has significant consequences:

If the reaction starts with the (R)-enantiomer of this compound, the product will be the (S)-enantiomer.

Conversely, starting with the (S)-enantiomer will yield the (R)-enantiomer product. libretexts.org

This predictable stereochemical outcome is a hallmark of the SN2 mechanism and is crucial for stereocontrolled synthesis. youtube.com In contrast, an SN1 reaction, which proceeds through a planar carbocation intermediate, would lead to racemization, a mixture of both enantiomers. organic-chemistry.org

The rate of an SN2 reaction is highly sensitive to steric hindrance at the reaction center. byjus.comnih.gov The mechanism involves a crowded, five-coordinate transition state where the central carbon is simultaneously bonded to the incoming nucleophile, the leaving group, and three other substituents. libretexts.orglibretexts.org

As the number and size of substituents on the electrophilic carbon increase, the steric repulsion in the transition state also increases. This raises the activation energy and significantly slows down the reaction rate. libretexts.org The general order of reactivity for alkyl halides in SN2 reactions is: Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°) (unreactive) byjus.com

This compound is a secondary (2°) alkyl halide. The presence of both a methyl group and the N-isopropylamide group on the electrophilic carbon creates considerable steric bulk, shielding the backside from nucleophilic attack. libretexts.orgchemistrysteps.com Consequently, its SN2 reactivity is substantially lower than that of primary congeners like 2-chloro-N-methylacetamide but higher than that of tertiary systems, which are generally unreactive via the SN2 pathway due to prohibitive steric hindrance. libretexts.orgquora.com

Table 1: Relative Reaction Rates of SN2 Reactions Based on Substrate Structure
Substrate TypeExample SubstrateRelative RateReason for Rate Difference
MethylCH₃-Cl~2000Minimal steric hindrance, very accessible to nucleophiles. libretexts.org
Primary (1°)CH₃CH₂-Cl~100Slightly more hindered than methyl but still highly reactive. libretexts.org
Secondary (2°)(CH₃)₂CH-Cl (analogue for this compound)1Significant steric hindrance from alkyl groups slows the reaction. byjus.com
Tertiary (3°)(CH₃)₃C-Cl~0 (negligible)Prohibitively high steric hindrance prevents backside attack. libretexts.orgquora.com

Regioselectivity refers to the preference for a reaction to occur at one specific site over other possible sites. In this compound, there are two primary electrophilic centers: the carbonyl carbon of the amide and the α-carbon bonded to the chlorine. Nucleophilic attack can potentially occur at either position.

Attack at the α-Carbon: This is the standard SN2 pathway, where the nucleophile displaces the chloride ion. The electrophilicity of this carbon is enhanced by the electron-withdrawing effects of both the adjacent chlorine atom and the carbonyl group. This is typically the favored pathway for substitution reactions with most nucleophiles. bits-pilani.ac.in

Attack at the Amide Carbonyl: This leads to amide cleavage (hydrolysis, for example, if the nucleophile is water or hydroxide). Studies on related chloroacetamide herbicides have shown that under certain conditions, such as base-catalyzed hydrolysis, both SN2 substitution and amide cleavage can occur, indicating a competition between the two reactive sites. nih.gov

Therefore, the regioselectivity of nucleophilic substitution on halogenated amides is influenced by the nature of the nucleophile and the reaction conditions. While substitution at the α-carbon is common, the possibility of reaction at the amide carbonyl must be considered. nih.gov Research on N-aryl amides has also demonstrated sophisticated methods to control regioselectivity, for instance, directing halogenation to a specific position on an aromatic ring by using a boron handle, which highlights the importance of directing groups in controlling where a reaction occurs. nih.govrsc.org

Elimination Reaction Mechanisms (e.g., E1/E2 Pathways)

In addition to substitution, alkyl halides like this compound can undergo elimination reactions to form alkenes. These reactions involve the removal of a hydrogen atom from a β-carbon (the carbon adjacent to the electrophilic α-carbon) and the leaving group from the α-carbon. ucsb.edu Elimination can proceed through two primary mechanisms: E2 and E1. libretexts.org

The choice between these pathways is dictated by several factors, including the structure of the substrate, the strength of the base, the solvent, and the temperature. libretexts.orgmasterorganicchemistry.com

E2 Mechanism: The bimolecular elimination (E2) reaction is a single, concerted step where the base removes a β-hydrogen at the same time the C=C double bond forms and the leaving group departs. libretexts.orgyoutube.com This pathway is favored by strong, non-nucleophilic bases (especially bulky ones) and is a second-order reaction, with the rate depending on both the substrate and the base. youtube.comamazonaws.com A key requirement for the E2 mechanism is a specific stereochemical arrangement where the β-hydrogen and the leaving group are anti-periplanar (in a 180° dihedral angle), which allows for optimal orbital overlap in the transition state. libretexts.orgyoutube.com

E1 Mechanism: The unimolecular elimination (E1) reaction is a two-step process. amazonaws.com In the first, rate-determining step, the leaving group departs to form a carbocation intermediate. libretexts.org In the second step, a weak base removes a β-hydrogen to form the double bond. libretexts.org This pathway is favored by weak bases, polar protic solvents that can stabilize the carbocation intermediate, and substrates that form stable carbocations (tertiary > secondary). libretexts.orglibretexts.org Since this compound is a secondary halide, it can form a secondary carbocation, making the E1 pathway possible, particularly under solvolysis conditions. libretexts.org E1 reactions typically follow Zaitsev's rule, where the major product is the more substituted (and thus more stable) alkene. masterorganicchemistry.comamazonaws.com

Reaction Kinetics and Thermodynamic Considerations

The kinetics and thermodynamics of a reaction govern its rate and feasibility. For the reactions of this compound, these considerations are critical for predicting the dominant reaction pathway (SN2 vs. E2 vs. SN1 vs. E1).

Reaction Kinetics: The rate law for a reaction provides insight into its mechanism. The order of the reaction reflects the number of molecules involved in the rate-determining step.

Table 2: Kinetic Profiles of Substitution and Elimination Reactions
MechanismMolecularityTypical Rate LawDescription
SN2BimolecularRate = k[Substrate][Nucleophile]A single, concerted step involving two species. libretexts.orgbits-pilani.ac.in
SN1UnimolecularRate = k[Substrate]The slow step involves only the dissociation of the substrate. youtube.com
E2BimolecularRate = k[Substrate][Base]A single, concerted step involving two species. libretexts.orgyoutube.com
E1UnimolecularRate = k[Substrate]The slow step is the formation of the carbocation from the substrate. youtube.comlibretexts.org

Thermodynamic Considerations: The thermodynamic profile of a reaction is often visualized using a reaction coordinate diagram, which plots energy against the progress of the reaction.

SN2/E2 Reactions: As single-step, concerted processes, their diagrams show one energy barrier, corresponding to a single transition state. bits-pilani.ac.in

SN1/E1 Reactions: As two-step processes, their diagrams feature two energy barriers with a dip in between, representing the carbocation intermediate. The first step, forming the carbocation, is the rate-determining step and has the higher activation energy. amazonaws.comlibretexts.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. It is instrumental in identifying the carbon-hydrogen framework and the connectivity of atoms within a molecule.

¹H NMR Spectral Analysis and Signal Interpretation

The ¹H NMR spectrum of 2-chloro-N-isopropylpropanamide is anticipated to exhibit distinct signals corresponding to the different proton environments within the molecule. The chemical shift (δ), integration, and multiplicity (splitting pattern) of these signals are key to its structural elucidation.

Based on the structure of this compound, one would predict the following proton signals:

A doublet for the six equivalent methyl protons of the isopropyl group.

A multiplet (a septet) for the single methine proton of the isopropyl group, which is coupled to the adjacent methyl protons and the N-H proton.

A quartet for the methine proton on the carbon bearing the chlorine atom, coupled to the adjacent methyl protons.

A doublet for the three methyl protons adjacent to the chloro-substituted carbon.

A broad singlet for the amide (N-H) proton.

The electronegative chlorine atom and the amide group will influence the chemical shifts of nearby protons, causing them to appear at a lower field (higher ppm values). docbrown.infoyoutube.com For instance, the methine proton on the chloro-substituted carbon is expected to be significantly deshielded. docbrown.info

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Isopropyl -CH₃ ~1.1-1.3 Doublet 6H
Isopropyl -CH ~3.8-4.2 Multiplet (Septet) 1H
-CHCl- ~4.3-4.5 Quartet 1H
-CH(Cl)CH ~1.6-1.8 Doublet 3H
-NH- Variable, broad Singlet 1H

Application of NMR for Purity Assessment and Reaction Monitoring

NMR spectroscopy is not only a tool for structural elucidation but also a quantitative method for assessing the purity of a sample. nih.gov By integrating the signals corresponding to the analyte and any impurities, their relative concentrations can be determined. This is particularly useful for monitoring the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals over time.

In the synthesis of this compound, ¹H NMR can be used to monitor the conversion of the starting materials, such as 2-chloropropionyl chloride and isopropylamine (B41738). The appearance of the characteristic signals for the product and the disappearance of the reactant signals would indicate the progression of the reaction. The presence of unreacted starting materials or byproducts would be evident as additional peaks in the spectrum, allowing for a quantitative assessment of the reaction's completeness and the purity of the final product. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Carbonyl Stretching Frequencies

The IR spectrum of this compound will be characterized by a strong absorption band corresponding to the carbonyl (C=O) group of the amide. The position of this band provides information about the electronic environment of the carbonyl group. For secondary amides, the amide I band, which is primarily due to the C=O stretching vibration, typically appears in the region of 1680-1630 cm⁻¹. The exact frequency can be influenced by factors such as hydrogen bonding and the electronic effects of adjacent substituents. The presence of the electron-withdrawing chlorine atom may slightly increase the carbonyl stretching frequency.

N-H Vibrations and Hydrogen Bonding Interactions

Another key feature in the IR spectrum of this compound is the N-H stretching vibration of the secondary amide. In a dilute solution with a non-polar solvent, a free N-H stretch is typically observed as a sharp band around 3460-3420 cm⁻¹. However, in the solid state or in a concentrated solution, intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of another is common. nih.govrsc.org This hydrogen bonding causes the N-H stretching band to broaden and shift to a lower frequency (typically 3350-3250 cm⁻¹). nih.govrsc.org

The N-H bending vibration (amide II band) is also a characteristic feature of secondary amides and appears in the region of 1570-1515 cm⁻¹. The position of this band is also sensitive to hydrogen bonding. nih.gov

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretching (Free) ~3460-3420
N-H Stretching (H-bonded) ~3350-3250
C-H Stretching ~2880-3080
C=O (Amide I) Stretching ~1680-1630
N-H (Amide II) Bending ~1570-1515
C-Cl Stretching ~580-780

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Due to the presence of the chlorine atom, which has two common isotopes, ³⁵Cl and ³⁷Cl, in a natural abundance ratio of approximately 3:1, the molecular ion peak will appear as a pair of peaks ([M]⁺ and [M+2]⁺) separated by two mass units, with a relative intensity ratio of about 3:1. docbrown.info

The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for amides include alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement. For this compound, key fragment ions could result from the loss of the isopropyl group, the chlorine atom, or other small neutral molecules. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the ions, which allows for the determination of their elemental composition. nih.govnih.gov

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Possible Fragment Ion
[M]⁺ & [M+2]⁺ Molecular ion
[M - CH(CH₃)₂]⁺ Loss of the isopropyl group
[M - Cl]⁺ Loss of the chlorine atom
[C₃H₇N]⁺ Isopropylaminium ion
[C₃H₆Cl]⁺ Chloropropyl fragment

Electrospray Ionization Mass Spectrometry (ESI-MS)

No specific Electrospray Ionization Mass Spectrometry (ESI-MS) data, including fragmentation patterns or mass spectra for this compound, appears to be available in the public domain. ESI-MS is a soft ionization technique crucial for determining the molecular mass of a compound and studying its fragmentation, which provides structural clues. The absence of this data prevents a detailed analysis of its behavior under ESI conditions.

Gas Chromatography-Mass Spectrometry (GC-MS)

Similarly, detailed Gas Chromatography-Mass Spectrometry (GC-MS) analysis, which would provide information on the molecule's retention time and electron ionization fragmentation patterns, is not documented for this compound in accessible scientific resources. While GC-MS data exists for analogous compounds like 2-chloro-N-phenylpropanamide, this information is not directly transferable due to the difference in the nitrogen substituent (phenyl vs. isopropyl), which significantly influences fragmentation. nih.gov

X-ray Diffraction for Solid-State Structural Determination

There is no published X-ray diffraction data for this compound. This technique is fundamental for the unambiguous determination of a molecule's three-dimensional structure in the solid state, providing precise bond lengths, angles, and crystal lattice information.

Exploration of Biological Activities and Mechanistic Pathways

Antimicrobial Activity Studies

The antimicrobial potential of chloroacetamide derivatives has been a subject of targeted research, revealing mechanisms that disrupt the viability of both bacteria and fungi.

While comprehensive studies on 2-chloro-N-isopropylpropanamide are emerging, research into analogous chloroacetamide compounds provides significant insights into their mode of action against bacteria. The presence of a chlorine atom on the alpha-carbon of the acetamide (B32628) group appears to be a critical factor in their antibacterial potency. nih.gov

Investigations into related compounds, such as 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, suggest a primary mechanism of action involving the inhibition of Penicillin-Binding Protein (PBP) enzymes. nih.gov These enzymes are crucial for the synthesis and maintenance of the peptidoglycan layer of the bacterial cell wall. By inhibiting PBP, these compounds disrupt cell wall integrity, leading to a cascade of destabilizing events, cell lysis, and ultimately, bacterial death. nih.gov This disruption results in the release of cytoplasmic contents, from small ions to larger molecules like DNA and RNA. nih.gov The addition of the chloro atom has been shown to significantly enhance antibacterial activity when compared to its non-chlorinated precursor. nih.gov

General mechanisms that can be attributed to related antibacterial compounds include:

Membrane Disruption : Some antibacterial agents can bind to the bacterial membrane or diffuse through it, increasing its permeability and disrupting the membrane potential. nih.govmdpi.com

DNA Interaction : Compounds can interfere with cellular functions by binding to bacterial DNA, which can hinder replication, transcription, and translation processes, leading to cell death. mdpi.com

Metabolic Inhibition : A compound with a dual-mechanism of action, SCH-79797, was found to target both folate metabolism and bacterial membrane integrity, demonstrating a potent antibacterial effect. nih.gov

Significant research has been conducted on the antifungal properties of 2-chloro-N-phenylacetamide, a structurally similar amide, particularly against pathogenic fungi like Aspergillus flavus and Aspergillus niger. nih.govnih.govscielo.br These studies reveal a multi-faceted mechanism of action.

The primary proposed mechanism is the interaction with ergosterol (B1671047), a vital component of the fungal plasma membrane. nih.govscielo.br By binding to ergosterol, the compound disrupts the membrane's integrity, leading to increased permeability and cell death. This is supported by experiments where the presence of exogenous ergosterol in the testing medium increased the minimum inhibitory concentration (MIC) of the compound, indicating a direct interaction. scielo.br

A secondary potential mechanism involves the inhibition of DNA synthesis through the targeting of thymidylate synthase. nih.govscielo.br Furthermore, these compounds have been shown to effectively inhibit the germination of fungal conidia. nih.govnih.gov Studies have determined the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) for 2-chloro-N-phenylacetamide against various fungal strains, highlighting its potent fungicidal activity. nih.govnih.govscielo.br

Table 1: Antifungal Activity of 2-chloro-N-phenylacetamide Against Aspergillus Strains Data derived from studies on the related compound 2-chloro-N-phenylacetamide.

Fungal Species Concentration Range (µg/mL) Activity Type Reference
Aspergillus flavus 16 - 256 Minimum Inhibitory Concentration (MIC) nih.govscielo.br
Aspergillus flavus 32 - 512 Minimum Fungicidal Concentration (MFC) nih.govscielo.br
Aspergillus niger 32 - 256 Minimum Inhibitory Concentration (MIC) nih.gov
Aspergillus niger 64 - 1024 Minimum Fungicidal Concentration (MFC) nih.gov

Pharmacokinetic and Metabolic Pathway Research (Focus on Chemical Transformations)

The study of how a chemical compound is absorbed, distributed, metabolized, and excreted is crucial. For chloroacetamides, this research is focused on understanding the chemical transformations they undergo within a biological system.

Metabolic inactivation is a process where the body's enzymes chemically modify a compound, often to render it more water-soluble for easier excretion, which typically terminates its biological activity. While specific metabolic pathways for this compound are not extensively documented, in silico (computer-based) studies on the related 2-chloro-N-phenylacetamide predict that it may inhibit Cytochrome P450 1A2 (CYP1A2). nih.gov Cytochrome P450 enzymes are a major family of enzymes responsible for the metabolism of a vast array of substances. Inhibition of such an enzyme suggests that the compound could have a longer half-life or interact with other substances metabolized by the same pathway. The primary sites of metabolism are typically the liver, where phase I (oxidation, reduction, hydrolysis) and phase II (conjugation) reactions occur.

The stability of a compound and the derivatives it may form are key aspects of its pharmacokinetic profile. The chloroacetamide structure is subject to chemical transformations. In silico analysis of 2-chloro-N-phenylacetamide suggests it possesses favorable physicochemical properties for good oral bioavailability and absorption in the gastrointestinal tract. nih.gov It is also predicted to be capable of crossing the blood-brain barrier. nih.gov The stability of the molecule will be influenced by factors such as pH and enzymatic activity. The amide bond can be susceptible to hydrolysis, and the carbon-chlorine bond can undergo nucleophilic substitution, potentially leading to the formation of various metabolic derivatives. The nature of these derivatives would depend on the specific enzymes and endogenous nucleophiles they encounter.

Impurity Identification and Characterization in Pharmaceutical Synthesis

Ensuring the purity of a chemical compound intended for pharmaceutical use is a regulatory requirement and critical for safety and efficacy. nih.gov Impurity profiling involves the detection, identification, and quantification of any unwanted chemicals. medwinpublishers.comajrconline.org

Impurities in a drug substance can originate from various sources during the synthesis process. ijprajournal.com These include:

Starting Materials and Intermediates : Unreacted starting materials or intermediates from previous steps can be carried through the synthesis. ijprajournal.comresearchgate.net

By-products : Side reactions are common in chemical synthesis and can produce unintended molecules (by-products). ajrconline.orgijprajournal.com For instance, in the synthesis of a related compound, 2-chloro-N-(9H-purin-6-yl) acetamide, a diamide (B1670390) impurity, 2-chloro-N-(9-(2-chloroacetyl)-9H-purin-6-yl) acetamide, was identified as a potential by-product resulting from the acylation of both the exocyclic and an endocyclic nitrogen atom of the purine (B94841) ring. azerbaijanmedicaljournal.net

Reagents, Ligands, and Catalysts : Chemicals used to facilitate the reaction that are not completely removed during purification. researchgate.net

Degradation Products : The compound itself may degrade during manufacturing or storage, forming new impurities. ijprajournal.com

Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential tools for separating and identifying these impurities. nih.govazerbaijanmedicaljournal.net

Table 2: Potential Sources and Types of Impurities in Chloroacetamide Synthesis

Impurity Source Potential Impurity Type Description Reference
Synthesis Process Starting Materials Unreacted precursors from the initial steps of the synthesis. medwinpublishers.comijprajournal.com
Synthesis Process Intermediates Compounds formed in intermediate steps that are not fully converted to the final product. ajrconline.org
Synthesis Process By-products Unintended molecules formed from side reactions, such as over-reaction or alternative reaction pathways. azerbaijanmedicaljournal.net
Synthesis Process Reagents/Catalysts Residual chemicals like thionyl chloride or solvents used in the reaction that are not fully removed. researchgate.net
Storage/Handling Degradation Products Compounds formed due to the chemical breakdown of the final product over time. ijprajournal.com

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule like 2-chloro-N-isopropylpropanamide. These methods solve the Schrödinger equation (or its approximations) to provide detailed information about electron distribution and energy.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method that is well-suited for studying organic molecules. It offers a good balance between computational cost and accuracy, making it a cornerstone for predicting molecular properties. DFT calculations determine the total energy of a system based on its electron density. This approach could be used to optimize the three-dimensional geometry of this compound, providing precise bond lengths and angles.

From the optimized geometry, a wealth of information can be derived. For instance, DFT can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more likely to be reactive.

Furthermore, DFT calculations can provide insights into the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. This can be used to compare with and interpret experimental spectroscopic data. Other electronic properties, such as ionization potential, electron affinity, and electronegativity, can also be computed, offering a comprehensive electronic profile of this compound.

Table 1: Hypothetical DFT-Calculated Properties of this compound

PropertyHypothetical ValueSignificance
HOMO Energy-7.5 eVIndicates the energy of the outermost electrons and the molecule's ability to donate electrons.
LUMO Energy1.2 eVIndicates the energy of the lowest energy state for an accepted electron and the molecule's ability to accept electrons.
HOMO-LUMO Gap8.7 eVA larger gap suggests higher stability and lower reactivity.
Dipole Moment2.5 DebyeQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
Total Energy-850 HartreesThe absolute energy of the molecule in its optimized state.

Note: The values in this table are illustrative examples of what a DFT calculation might produce and are not based on actual experimental or computational data for this compound.

Molecular Electrostatic Potential Analysis

A Molecular Electrostatic Potential (MEP) surface is a valuable tool derived from quantum chemical calculations that helps visualize the charge distribution of a molecule. The MEP maps the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents regions of positive electrostatic potential, which are prone to nucleophilic attack. Green or yellow areas denote neutral or near-neutral potential.

For this compound, an MEP analysis would likely show a region of negative potential around the carbonyl oxygen and the chlorine atom due to their high electronegativity. Conversely, the hydrogen atom attached to the nitrogen would likely exhibit a positive potential. This information is crucial for understanding how the molecule might interact with other molecules, including potential biological targets or solvents. The MEP surface provides a visual guide to the sites of intermolecular interactions.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into how a ligand, such as this compound, might interact with a biological target, like a protein or enzyme. By simulating the dynamic behavior of the system, MD can help to identify stable binding modes, calculate binding affinities, and understand the conformational changes that may occur upon binding.

In a hypothetical MD simulation, this compound would be placed in a simulated environment with its target protein, surrounded by water molecules and ions to mimic physiological conditions. The forces between all atoms are calculated, and Newton's equations of motion are integrated to track the trajectory of each atom over a set period, often on the nanosecond to microsecond timescale. Analysis of these trajectories can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

Cheminformatics involves the use of computational methods to analyze chemical data. One of the key applications of cheminformatics is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity.

To build a QSAR model for a class of compounds including this compound, one would first need a dataset of structurally similar molecules with experimentally measured biological activities. For each molecule, a set of molecular descriptors would be calculated. These descriptors can be based on various aspects of the molecular structure, such as its topology, electronic properties (derived from quantum chemical calculations), and hydrophobicity.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical relationship between the descriptors and the biological activity. A robust QSAR model could then be used to predict the activity of new, untested compounds, including derivatives of this compound, thereby guiding the design of more potent molecules.

Development of Machine Learning Potentials for Molecular Simulations

A recent advancement in computational chemistry is the development of machine learning potentials (MLPs). Traditional MD simulations rely on classical force fields, which are sets of parameters that describe the potential energy of a system. While computationally efficient, these force fields can have limitations in accuracy, especially for molecules that are not well-parameterized.

MLPs aim to bridge the gap between the accuracy of quantum mechanical calculations and the speed of classical force fields. An MLP is trained on a large dataset of quantum mechanical calculations for a specific system. The machine learning model then learns the relationship between the atomic positions and the system's energy and forces.

For this compound, an MLP could be developed by performing numerous DFT calculations on different conformations of the molecule and its interactions with its environment. This trained MLP could then be used in MD simulations to provide a more accurate description of the intermolecular and intramolecular forces than a standard force field, at a fraction of the computational cost of full quantum mechanical simulations. This approach is particularly useful for studying complex processes like chemical reactions or conformational changes that require high accuracy.

Environmental Fate and Degradation Research

Degradation Pathways in Environmental Matrices

Comprehensive searches of scientific literature and environmental databases did not yield specific information on the degradation pathways of 2-chloro-N-isopropylpropanamide in environmental matrices such as soil or water. While research exists for structurally similar chloroacetamide herbicides, this data cannot be accurately extrapolated to this compound.

Metabolite Identification and Persistence

Consistent with the lack of data on its degradation pathways, no specific metabolites of this compound have been identified in environmental studies. Consequently, information regarding the persistence of any potential metabolites is currently unavailable.

Broader Environmental Considerations of Halogenated Organic Compounds

While specific data for this compound is limited, it belongs to the broader class of halogenated organic compounds, which have been studied extensively. These compounds, characterized by the presence of one or more halogen atoms (such as chlorine, bromine, or fluorine) in their molecular structure, are used in various industries, including agriculture and pharmaceuticals. nih.govethz.ch

The presence of halogen atoms often increases a compound's chemical stability and resistance to natural degradation processes, which can lead to environmental persistence. researchgate.net Many halogenated organic compounds are recognized as significant environmental pollutants due to their potential to contaminate soil, water, and air. ethz.chresearchgate.net Their breakdown in the environment can sometimes lead to the formation of inorganic compounds that may contribute to acid rain or have direct negative effects on local flora and fauna. nih.govethz.ch

Furthermore, the environmental impact of some halogenated compounds is well-documented. For instance, certain highly reactive halogenated compounds, like chlorofluorocarbons (CFCs), have been shown to contribute to the depletion of the ozone layer. nih.gov Others can accumulate in the tissues of living organisms (bioaccumulation), potentially leading to toxic effects, especially in animals higher up the food chain. nih.gov The widespread use and persistent nature of some halogenated organic compounds have resulted in global environmental contamination, prompting concerns for both ecological and human health. thegoodscentscompany.com Regulatory agencies have consequently banned or restricted the use of several of these chemicals. thegoodscentscompany.com

Conclusion and Future Research Directions

Summary of Current Understanding

2-chloro-N-isopropylpropanamide, a member of the chloroacetamide class of herbicides, is a chemical compound with recognized herbicidal properties. Its primary mechanism of action is understood to be the inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants, a process crucial for various cellular functions, including the formation of cell membranes and cuticular waxes. This inhibition ultimately leads to the disruption of early seedling growth and development. While the general synthetic pathway involving the reaction of 2-chloropropanoyl chloride with isopropylamine (B41738) is established, detailed kinetic and mechanistic studies specific to this compound are not extensively documented in publicly available literature. Similarly, its environmental fate and the specifics of its degradation pathways are largely inferred from studies on other chloroacetamide herbicides, which are known to degrade into more mobile and persistent sulfonic and oxanilic acid metabolites. Analytical methods for its detection, though not uniquely developed, would likely involve standard chromatographic techniques like GC-MS and LC-MS/MS, which are used for the broader class of chloroacetamide herbicides.

Unaddressed Research Questions and Challenges

Despite the general understanding of this compound as a herbicide, several specific research questions remain unanswered. Detailed investigations into the optimal conditions and catalysts for its synthesis could lead to more efficient and environmentally benign production processes. A significant gap exists in the understanding of its specific metabolic fate within different plant species, which could explain variations in susceptibility and resistance.

Furthermore, the environmental behavior of this compound itself, as opposed to its more studied relatives, requires more focused research. This includes its persistence in different soil types, its potential for leaching into groundwater, and the identification of its specific degradation products under various environmental conditions. The long-term ecological impact of these potential degradants is also a critical area for future study.

A major challenge is the lack of publicly available, in-depth toxicological data specifically for this compound. While the general toxicity of chloroacetamides has been studied, compound-specific data is essential for a thorough risk assessment.

Potential for Novel Applications and Derivatives

The core structure of this compound presents opportunities for the development of novel derivatives with potentially enhanced or different biological activities. By modifying the alkyl or aryl substituents on the amide nitrogen, it may be possible to create new compounds with altered herbicidal spectrums, increased potency, or improved environmental profiles. For instance, introducing different functional groups could influence the compound's uptake, translocation, and metabolism in plants, potentially leading to more selective herbicides.

Beyond herbicidal applications, the chemical scaffold of this compound could be explored for other biological activities. The chloroacetamide functional group is known to be reactive and could be a starting point for the synthesis of compounds with potential pharmaceutical or other industrial applications. Research into the synthesis and screening of a library of derivatives could uncover novel uses for this chemical class. However, any development of new derivatives must be accompanied by rigorous testing to ensure their efficacy and environmental safety.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-N-isopropylpropanamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or amide coupling. For example, analogous routes for related chloro-propanamides involve reacting isopropylamine with chlorinated acyl chlorides under inert conditions (e.g., THF, 0–5°C), followed by purification via column chromatography (silica gel, ethyl acetate/hexane) . Optimization includes adjusting stoichiometry (1.2–1.5 eq. acyl chloride), reaction time (4–6 hrs), and using bases like triethylamine to neutralize HCl byproducts. Monitoring via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) ensures completion .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to verify chloro and isopropyl groups (e.g., δ ~1.2 ppm for isopropyl CH₃, δ ~4.2 ppm for CH adjacent to Cl). Compare with published spectra of structurally similar compounds (e.g., N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide) . HPLC (>98% purity, C18 column, acetonitrile/water gradient) and FT-IR (amide C=O stretch ~1650 cm⁻¹, C-Cl ~650 cm⁻¹) further confirm purity and functional groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during characterization of this compound derivatives?

  • Methodological Answer : Contradictions in NMR signals (e.g., unexpected splitting or shifts) may arise from rotational isomerism or impurities. Use 2D NMR (COSY, HSQC) to assign overlapping peaks and DFT calculations (e.g., Gaussian09) to predict chemical shifts for comparison . For impurities, employ LC-MS to identify byproducts (e.g., unreacted starting materials or hydrolysis products) and adjust reaction conditions (e.g., drier solvents, lower temperature) .

Q. What mechanistic insights can be gained from studying the hydrolysis kinetics of this compound under varying pH conditions?

  • Methodological Answer : Conduct pH-dependent kinetic studies (pH 2–12, 25–50°C) using UV-Vis spectroscopy (monitoring absorbance changes at λ ~240 nm for Cl⁻ release). Fit data to pseudo-first-order models to determine rate constants. Computational studies (e.g., molecular dynamics simulations) can elucidate transition states and solvent effects . Compare results with structurally related compounds (e.g., 2-chloroacetamide derivatives) to infer electronic effects of the isopropyl group .

Q. How can researchers mitigate safety risks during large-scale synthesis of this compound?

  • Methodological Answer : Address exothermic risks by using jacketed reactors with controlled cooling (0–5°C). Implement in-line FTIR for real-time monitoring of reactive intermediates. Follow safety protocols for chlorinated compounds: use fume hoods, PPE (nitrile gloves, face shields), and neutralize waste with 10% NaHCO₃ before disposal . For scale-up, prioritize batch-wise addition of acyl chloride to prevent thermal runaway .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data in this compound studies?

  • Methodological Answer : Apply multivariate analysis (PCA, PLS) to identify outliers or confounding variables (e.g., solvent polarity, cell line variability). For dose-response inconsistencies, use hierarchical Bayesian modeling to account for inter-experiment variability. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. How can computational modeling guide the design of this compound analogs with enhanced stability?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to predict bond dissociation energies (BDEs) for C-Cl and amide bonds. Molecular docking (AutoDock Vina) identifies steric clashes or unfavorable interactions in target binding pockets. Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the benzene ring) with metabolic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.